Enhanced Lipophilicity (LogP) of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic Acid Compared to 3-Morpholinobenzoic Acid
The introduction of a trifluoromethyl group at the 5-position markedly increases the lipophilicity of the morpholinobenzoic acid scaffold. The target compound, 3-morpholin-4-yl-5-trifluoromethyl-benzoic acid, exhibits a computed LogP value of 2.30520 . In contrast, the non-fluorinated analog 3-morpholinobenzoic acid (CAS 215309-00-5) has a substantially lower computed LogP value of 1.28640 [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.30520 |
| Comparator Or Baseline | 3-Morpholinobenzoic acid: LogP = 1.28640 |
| Quantified Difference | ΔLogP = +1.0188 (~79% increase in LogP) |
| Conditions | Computed LogP values derived from chemical structure using standard prediction algorithms; not experimentally measured. |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability and potential bioavailability, making this compound a more suitable candidate for cell-based assays and in vivo studies where target engagement requires cellular uptake.
- [1] ChemSrc. 3-吗啉基苯甲酸 (3-Morpholinobenzoic acid, CAS 215309-00-5) Compound Information. Published 2018. View Source
